molecular formula C5H3Cl3N2 B1314503 2,4-Dichloro-5-(chloromethyl)pyrimidine CAS No. 7627-38-5

2,4-Dichloro-5-(chloromethyl)pyrimidine

Cat. No. B1314503
CAS RN: 7627-38-5
M. Wt: 197.45 g/mol
InChI Key: VLOODHWTRPYFIS-UHFFFAOYSA-N
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Patent
US07084270B2

Procedure details

A 500-mL, round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen-inlet bubbler was charged with sodium iodide (38.5 g, 256.9 mmol) (Aldrich) and acetone (300 mL). After a clear solution was obtained, 2,4-dichloro-5-(chloromethyl)pyrimidine (50.0 g, 253.2 mmol) (from Example 1b supra) was added in one portion. After stirring at room temperature for 20 minutes, the mixture was heated to reflux for 15 minutes. NMR analysis indicated 98% conversion. After cooling to room temperature, the resulting precipitate (sodium chloride) was removed by filtration through a medium-sintered glass funnel and washed with acetone. The combined filtrate and washes were concentrated to a weight of ca. 75 g. The resulting concentrated solution of 2,4-dichloro-5-(iodomethyl)pyrimidine in acetone was diluted with toluene (20 mL). After concentration to a weight of ca.85 g in order to remove the residual acetone, this concentrated solution of 2,4-dichloro-5-(iodomethyl)pyrimidine in toluene was used directly in the next step.
Quantity
38.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I-:1].[Na+].[Cl:3][C:4]1[N:9]=[C:8]([Cl:10])[C:7]([CH2:11]Cl)=[CH:6][N:5]=1>CC(C)=O>[Cl:3][C:4]1[N:9]=[C:8]([Cl:10])[C:7]([CH2:11][I:1])=[CH:6][N:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
38.5 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)CCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500-mL, round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen-inlet bubbler
CUSTOM
Type
CUSTOM
Details
After a clear solution was obtained
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the resulting precipitate (sodium chloride) was removed by filtration through a medium-sintered glass funnel
WASH
Type
WASH
Details
washed with acetone
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate and washes were concentrated to a weight of ca. 75 g
ADDITION
Type
ADDITION
Details
The resulting concentrated solution of 2,4-dichloro-5-(iodomethyl)pyrimidine in acetone was diluted with toluene (20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
After concentration to a weight of ca
CUSTOM
Type
CUSTOM
Details
85 g in order to remove the residual acetone

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
ClC1=NC=C(C(=N1)Cl)CI

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.